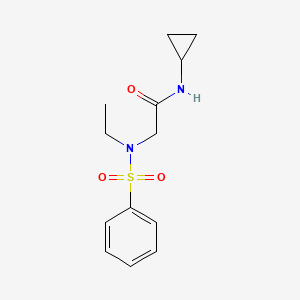

N-Cyclopropyl-2-(N-ethylbenzenesulfonamido)acetamide

Description

N-Cyclopropyl-2-(N-ethylbenzenesulfonamido)acetamide is a sulfonamide-functionalized acetamide derivative characterized by a cyclopropylamine moiety and an N-ethylbenzenesulfonamido group. These analogs are synthesized via palladium-catalyzed α-arylation, CDI-mediated couplings, or nucleophilic substitutions, with yields ranging from 55% to 75% and melting points spanning 60–175°C .

Properties

IUPAC Name |

2-[benzenesulfonyl(ethyl)amino]-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-2-15(10-13(16)14-11-8-9-11)19(17,18)12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGUKOJZYGZAAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(=O)NC1CC1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49718153 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-(N-ethylbenzenesulfonamido)acetamide typically involves the reaction of glycinamide derivatives with cyclopropyl and phenylsulfonyl reagents. One common method includes the use of cyclopropylamine, ethylamine, and phenylsulfonyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and scalability, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-(N-ethylbenzenesulfonamido)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert certain functional groups to their reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the sulfonyl group, using reagents such as alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, sulfonyl chlorides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-Cyclopropyl-2-(N-ethylbenzenesulfonamido)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating diseases such as cancer and inflammation.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-(N-ethylbenzenesulfonamido)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Key Observations :

- Aryl vs. Heterocyclic Groups : Aryl substituents (e.g., p-tolyl) generally yield higher melting points (147°C) compared to heterocyclic groups like furan (60–147°C), likely due to enhanced crystallinity from aromatic stacking .

- Synthetic Complexity : Tetrazole and spirocyclic derivatives (e.g., 2p, 76d) exhibit moderate yields (55–65%), reflecting challenges in stabilizing reactive intermediates or steric hindrance .

Physicochemical Properties

Lipophilicity and Solubility

- N-Cyclopropyl-2-(1H-indol-1-yl)acetamide : logP = 2.1174, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

- N-Cyclopropyl-2-(tetrazol-5-yl)acetamide: Polar tetrazole group may enhance aqueous solubility compared to non-polar aryl analogs, though experimental logSw data are unavailable .

Thermal Stability

- Melting Points : Compounds with rigid, planar structures (e.g., dibenzoxepin derivative 3u: 161–163°C) exhibit higher thermal stability than flexible analogs (e.g., furan-3-yl: 60°C) .

Spectral Characterization

- NMR Trends :

- IR Spectroscopy : Carbonyl stretches (C=O) appear near 1650–1700 cm$^{-1}$ across all analogs, confirming acetamide backbone integrity .

Biological Activity

N-Cyclopropyl-2-(N-ethylbenzenesulfonamido)acetamide is a compound that has garnered attention for its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-Cyclopropyl-2-(N-ethylbenzenesulfonamido)acetamide is characterized by the following structural components:

- Cyclopropyl group : A three-membered carbon ring that contributes to the compound's unique reactivity.

- Sulfonamide moiety : Known for its role in various biological activities, particularly as antimicrobial agents.

- Acetamide backbone : Provides stability and influences interactions with biological targets.

The biological activity of N-Cyclopropyl-2-(N-ethylbenzenesulfonamido)acetamide is primarily attributed to its interactions with specific molecular targets. Research indicates that compounds with similar structures often function through:

- Enzyme Inhibition : Compounds like sulfonamides typically inhibit enzymes critical for bacterial growth, such as dihydropteroate synthase, thereby exerting antibacterial effects.

- Receptor Modulation : The sulfonamide group may also interact with various receptors, influencing signaling pathways related to inflammation or pain.

Antimicrobial Properties

A significant area of research has focused on the antimicrobial efficacy of sulfonamide derivatives. In vitro studies have demonstrated that N-Cyclopropyl-2-(N-ethylbenzenesulfonamido)acetamide exhibits potent activity against a range of Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 1.0 μg/mL |

| Pseudomonas aeruginosa | 2.0 μg/mL |

| Bacillus subtilis | 0.4 μg/mL |

These results highlight the compound's potential as an antibacterial agent, particularly against resistant strains.

Anticonvulsant Activity

In addition to its antimicrobial properties, N-Cyclopropyl-2-(N-ethylbenzenesulfonamido)acetamide has been investigated for anticonvulsant activity. Studies involving animal models have shown that this compound can effectively reduce seizure activity in models such as maximal electroshock (MES) and pentylenetetrazole (PTZ).

Case Studies

- Antimicrobial Efficacy Study :

- Anticonvulsant Activity Assessment :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.